molecular formula C14H12N2O2S B14473441 3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine CAS No. 65350-64-3

3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine

Cat. No.: B14473441
CAS No.: 65350-64-3
M. Wt: 272.32 g/mol
InChI Key: JITIEOWRVSISRF-NXZHAISVSA-N
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Description

3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine is a complex organic compound featuring a pyridine ring structure Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−)

Preparation Methods

The synthesis of 3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine involves several steps:

    Starting Materials: The synthesis begins with pyridine and other reagents such as sulfonyl chlorides and alkenes.

    Reaction Conditions: The reactions typically occur under controlled temperatures and may require catalysts to facilitate the process.

    Industrial Production: Industrial methods may involve large-scale reactions in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon, resulting in the reduction of double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts.

    Major Products: The major products depend on the type of reaction, such as sulfoxides from oxidation or reduced alkenes from hydrogenation.

Scientific Research Applications

3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine involves its interaction with molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes.

    Effects: The binding of the compound to its targets can lead to changes in cellular activity, such as inhibition or activation of specific enzymes.

Comparison with Similar Compounds

3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine can be compared with other similar compounds:

    Similar Compounds: Compounds like pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones and (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one share structural similarities.

    Uniqueness: The unique combination of the pyridine ring with sulfonylethenyl groups distinguishes it from other compounds, providing specific chemical and biological properties.

    Comparison: Compared to other pyridine derivatives, this compound may exhibit different reactivity and biological activity due to the presence of the sulfonylethenyl groups.

Properties

CAS No.

65350-64-3

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine

InChI

InChI=1S/C14H12N2O2S/c17-19(18,9-5-13-3-1-7-15-11-13)10-6-14-4-2-8-16-12-14/h1-12H/b9-5+,10-6+

InChI Key

JITIEOWRVSISRF-NXZHAISVSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/S(=O)(=O)/C=C/C2=CN=CC=C2

Canonical SMILES

C1=CC(=CN=C1)C=CS(=O)(=O)C=CC2=CN=CC=C2

Origin of Product

United States

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